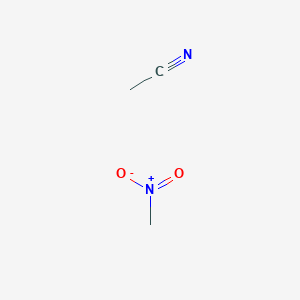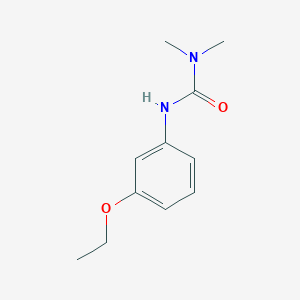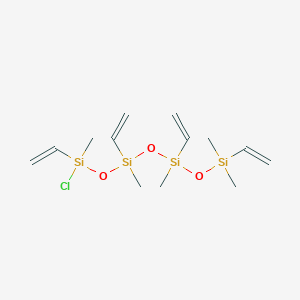
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms and vinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane typically involves the reaction of chlorosilanes with vinyl-containing silanes under controlled conditions. One common method involves the use of a platinum catalyst to facilitate the hydrosilylation reaction, where the chlorosilane reacts with a vinylsilane to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanols or siloxanes.
Reduction: The chlorosilane moiety can be reduced to form silanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane exerts its effects involves interactions with various molecular targets The vinyl groups can undergo polymerization reactions, forming cross-linked networks that enhance the material properties
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: Similar structure but lacks the chlorine atom.
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: Features a different arrangement of silicon and carbon atoms.
Uniqueness
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane is unique due to the presence of both vinyl groups and a chlorine atom, which provides versatility in chemical reactions and potential applications. The combination of these functional groups allows for a wide range of modifications and enhancements, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
90375-84-1 |
|---|---|
Fórmula molecular |
C13H27ClO3Si4 |
Peso molecular |
379.14 g/mol |
Nombre IUPAC |
chloro-ethenyl-[ethenyl-[ethenyl-[ethenyl(dimethyl)silyl]oxy-methylsilyl]oxy-methylsilyl]oxy-methylsilane |
InChI |
InChI=1S/C13H27ClO3Si4/c1-10-18(5,6)15-20(8,12-3)17-21(9,13-4)16-19(7,14)11-2/h10-13H,1-4H2,5-9H3 |
Clave InChI |
VJXDUQLGXKTMKQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)
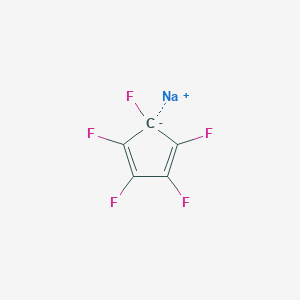
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
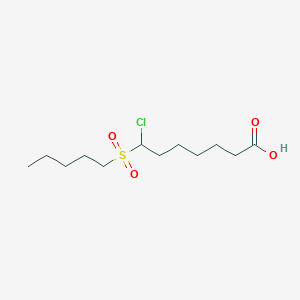
![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
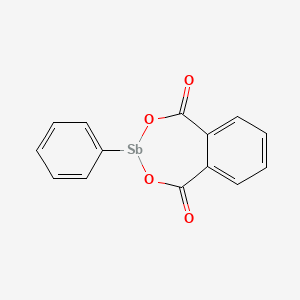
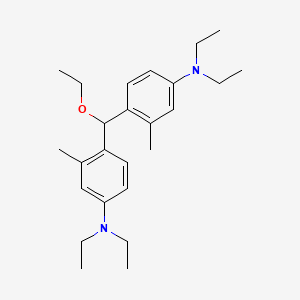
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
